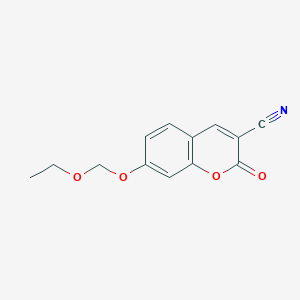

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC18235434

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO4 |

|---|---|

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 7-(ethoxymethoxy)-2-oxochromene-3-carbonitrile |

| Standard InChI | InChI=1S/C13H11NO4/c1-2-16-8-17-11-4-3-9-5-10(7-14)13(15)18-12(9)6-11/h3-6H,2,8H2,1H3 |

| Standard InChI Key | GWVWVNOJPMPUEH-UHFFFAOYSA-N |

| Canonical SMILES | CCOCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N |

Introduction

Structural Characteristics and Molecular Properties

Core Chromene Framework

The compound belongs to the 2H-chromene family, characterized by a benzopyran backbone with a ketone group at position 2 and a nitrile group at position 3 . The ethoxymethoxy (-OCH₂OCH₂CH₃) substituent at position 7 enhances steric bulk and electronic effects, influencing reactivity and biological interactions .

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₄ | |

| Molecular Weight | 261.23 g/mol | |

| SMILES | CCOCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| InChIKey | GWVWVNOJPMPUEH-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 153.0 ([M+H]⁺) |

Crystallographic and Spectroscopic Insights

While direct crystallographic data for this compound is limited, analogous chromenes (e.g., ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) crystallize in monoclinic systems with space groups C2/c or P2₁/c, suggesting similar packing behaviors . UV-Vis spectra of related derivatives show absorption maxima near 300–350 nm, with strong blue-violet emission under ultraviolet light .

Synthetic Methodologies

Conventional Condensation Approaches

The compound is typically synthesized via a multi-step protocol:

-

Knoevenagel Condensation: Aromatic aldehydes react with malononitrile under basic conditions to form 3-cyanochromen-2-one intermediates .

-

Etherification: Introduction of the ethoxymethoxy group using ethoxymethyl chloride or similar agents in the presence of a base.

Table 2: Synthetic Routes Comparison

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-Assisted | Base catalysis, 100°C, 30 min | 72–85% | |

| Visible-Light-Mediated | EDA complex, CH₃CN, 395 nm LED | 58–72% |

Visible-Light-Driven Arylation

A novel method employs electron donor-acceptor (EDA) complexes formed between diaryliodonium triflates and 2,6-lutidine. Under blue LED irradiation (395 nm), the EDA complex undergoes single-electron transfer, enabling efficient C–H arylation at position 4 of the chromene core . This approach avoids transition-metal catalysts and achieves yields up to 72% .

Biological Activities and Mechanisms

Antimicrobial Effects

The ethoxymethoxy group augments lipophilicity, improving membrane penetration. Related compounds demonstrate MIC values of 0.49–31.25 μg/mL against Staphylococcus aureus and Candida albicans .

Applications in Drug Development and Materials Science

Pharmacological Scaffold

The compound serves as a precursor for antitumor agents (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) and MAO-B inhibitors . Structural modifications at positions 3 (nitrile → carboxamide) and 7 (ethoxy → halogen) enhance target selectivity .

Fluorescent Probes

Analogous chromenes (e.g., 7-methoxycoumarin-3-carboxylic acid) exhibit excitation/emission at 355/405 nm, enabling peptide labeling . The ethoxymethoxy group may redshift emission spectra, expanding applications in bioimaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume